7-[(2-chlorophenyl)methyl]-3,9-dimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
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Description
7-[(2-chlorophenyl)methyl]-3,9-dimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione is a useful research compound. Its molecular formula is C19H19ClN6O2 and its molecular weight is 398.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has shown a continuous interest in the synthesis of novel heterocycles, such as [1,2,4]triazino-[3,2-f]purines, due to their biological activities. Ueda et al. (1987) reported on the syntheses and the antitumor activity of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, highlighting the potential of these compounds in medical applications. The process involves heating 7,8-diamino-1,3-dimethylxanthine with hydrochloric acid or alloxan followed by methylation, resulting in compounds with observed activity against P388 leukemia, although no significant vascular relaxing effects were noted for some of the synthesized triazino [3,2-f] purines (Ueda, T., Adachi, T., Sakakibara, J., Asano, M., & Nakagami, J., 1987).
Potential Therapeutic Applications
Several studies have focused on modifying the purine-2,6-dione structure to explore its therapeutic potential. For example, Chłoń-Rzepa et al. (2013) developed new 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents at position 7. These compounds were investigated for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, revealing potential as psychotropic agents with anxiolytic and antidepressant properties (Chłoń-Rzepa, G., Żmudzki, P., Satała, G., Duszyńska, B., Partyka, A., Wróbel, D., Jastrzębska-Więsek, M., Wesołowska, A., Bojarski, A., Pawłowski, M., & Zajdel, P., 2013).
Antimicrobial and Antitumor Activity
The exploration of new compounds for antimicrobial and antitumor activities is a significant area of research. Bhatia et al. (2016) synthesized xanthene derivatives showing promise as antiasthmatic agents due to their vasodilatory activity. This study highlights the potential of certain purine derivatives in developing new therapeutic agents for respiratory conditions (Bhatia, M., Waghmare, V. S., Choudhari, P., & Kumbhar, S. S., 2016).
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3,9-dimethyl-1-prop-2-enyl-5a,9a,10,10a-tetrahydro-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2/c1-4-9-26-18-21-16-15(24(18)10-12(2)22-26)17(27)25(19(28)23(16)3)11-13-7-5-6-8-14(13)20/h4-8,15-16,18,21H,1,9-11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXGGPGAQGQZQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2NC3C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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